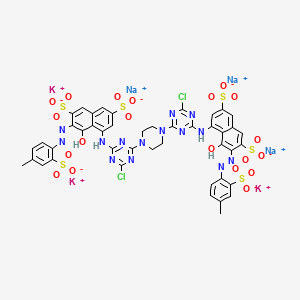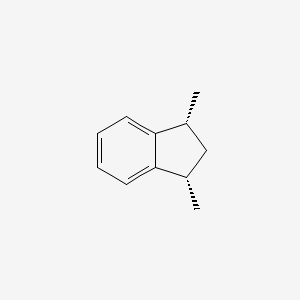
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,3-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons. This compound is characterized by the presence of two methyl groups attached to the first and third carbon atoms of the indane ring in a cis configuration. The cis configuration means that the two methyl groups are on the same side of the ring, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cis-1,3-Dimethylindane can be achieved through various synthetic routes. One common method involves the cyclization of 2-(1-Methyl-3-butenyl)phenyllithium. This reaction typically requires the use of a strong base such as tert-butyllithium in a solvent like n-pentane and diethyl ether at low temperatures (around -78°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of cis-1,3-Dimethylindane may involve similar synthetic routes but on a larger scale. The process would likely include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,3-Dimethylindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert cis-1,3-Dimethylindane to its saturated analogs.
Substitution: Halogenation reactions can introduce halogen atoms into the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 1,3-dimethylindanone or 1,3-dimethylindancarboxylic acid.
Reduction: Formation of 1,3-dimethylindane.
Substitution: Formation of halogenated derivatives such as 1,3-dibromo-1,3-dimethylindane.
Wissenschaftliche Forschungsanwendungen
cis-1,3-Dimethylindane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-1,3-Dimethylindane involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
trans-1,3-Dimethylindane: The trans isomer of 1,3-Dimethylindane, where the two methyl groups are on opposite sides of the ring.
1,2-Dimethylindane: Another isomer with methyl groups on the first and second carbon atoms.
1,1-Dimethylindane: An isomer with both methyl groups on the first carbon atom.
Uniqueness: cis-1,3-Dimethylindane is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other dimethylindane isomers. This uniqueness can be exploited in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
26561-33-1 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+ |
InChI-Schlüssel |
IIJUYSSJMAITHJ-DTORHVGOSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C12)C |
Kanonische SMILES |
CC1CC(C2=CC=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


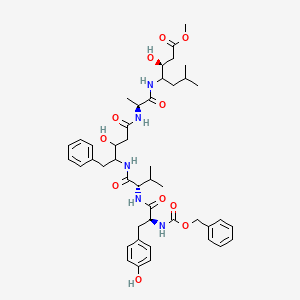
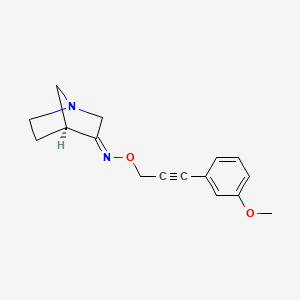

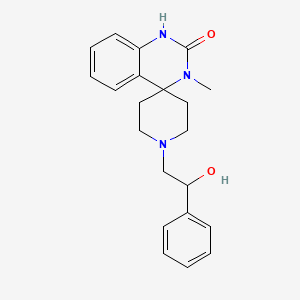
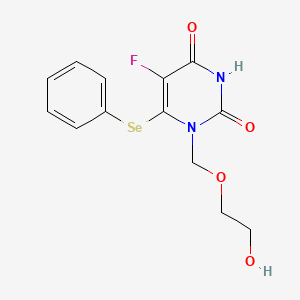


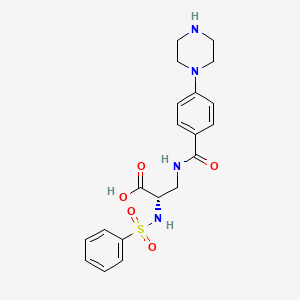
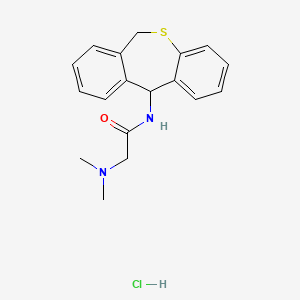
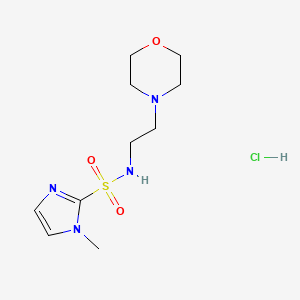
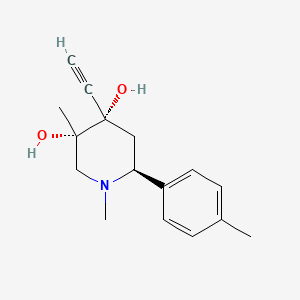
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

